molecular formula C15H16O4 B1210069 5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

Cat. No. B1210069
M. Wt: 260.28 g/mol
InChI Key: KBMSVODXFLAQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one is a natural product found in Lindera aggregata, Neolitsea villosa, and other organisms with data available.

Scientific Research Applications

Azadirachtol: A Tetranortriterpenoid from Neem Kernels

Azadirachtol, closely related to the compound , was isolated from neem kernels and exhibited significant antifeedant activity, surpassing even azadirachtin-A, a known potent antifeedant. The study revealed unique molecular conformations contributing to its efficacy (Malathi et al., 2002).

Syntheses and Antibacterial Activity of Schiff Bases

A study on Schiff bases derived from a structurally similar compound, 16-Isopropyl-5,9-dimethyltetracyclo[10.2.2.0^1,10.0^4,9] hexadec-15-ene-5,14-dicarboxylic acid, revealed notable antibacterial activities against Staphylococcus aureus and Escherichia coli. This highlights the potential of compounds with similar structures in antibacterial applications (Li et al., 2013).

Novel Reactions of Cyclohexene Derivatives

In a related field of research, 2-aryl-3,3-dimethylbicyclo[2.2.1]heptan-2-yl cations, structurally akin to the compound , underwent unique reorganizations in fluorosulfonic acid. This study highlights the reactivity and potential for novel chemical transformations of similar compounds (Coxon et al., 1978).

Chemical Transformations in Synthetic Chemistry

Another study focused on the chemical transformations of a compound with a similar structural framework, 4,6-Dimethyl-2β-hydroxy-8-oxo-3,5,7-trioxatetracyclo[7.2.1.0^4,11.0^6,10]dodecane. The research demonstrated chemoselective substitution reactions, underscoring the potential of compounds with similar structures in synthetic chemistry applications (Chern & Wu, 1997).

properties

IUPAC Name

5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSVODXFLAQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 621329

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Reactant of Route 2
5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Reactant of Route 3
5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Reactant of Route 4
5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Reactant of Route 5
5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Reactant of Route 6
5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

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